5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid
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Overview
Description
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[23]hexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonylamino group attached to a difluorospiro[23]hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonylamino group. This group can be synthesized through the reaction of fluoren-9-ylmethanol with carbonyl chloride in the presence of a base. The resulting fluoren-9-ylmethoxycarbonyl chloride is then reacted with an appropriate amine to form the fluoren-9-ylmethoxycarbonylamino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in the study of biological systems, such as enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Fmoc-Gly-OH: Another compound with a fluoren-9-ylmethoxycarbonylamino group, used in peptide synthesis.
FMOC-D-Pentafluorophenylalanine: A similar compound with a pentafluorophenylalanine group, used in peptide synthesis and other applications.
Uniqueness: 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid is unique due to its difluorospiro[2.3]hexane ring, which imparts distinct chemical properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[23]hexane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO4/c23-22(24)18(19(26)27)21(22)9-12(10-21)25-20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLPNLUJIQWKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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